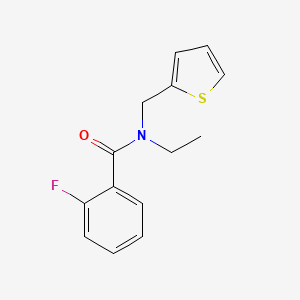
N-(3,4-dihydro-2H-thiochromen-4-yl)-3-methylbutanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(3,4-dihydro-2H-thiochromen-4-yl)-3-methylbutanamide, also known as D609, is a small molecule inhibitor that has been widely used in scientific research. D609 was first synthesized in the 1990s and has since been studied for its various biochemical and physiological effects.
作用機序
The mechanism of action of N-(3,4-dihydro-2H-thiochromen-4-yl)-3-methylbutanamide involves its ability to inhibit the activity of various enzymes and pathways. Specifically, N-(3,4-dihydro-2H-thiochromen-4-yl)-3-methylbutanamide inhibits PC-PLC, sphingomyelin synthase, and PKC, which are involved in various cellular processes. By inhibiting these enzymes, N-(3,4-dihydro-2H-thiochromen-4-yl)-3-methylbutanamide can affect the composition and function of cell membranes, as well as various signaling pathways.
Biochemical and Physiological Effects:
N-(3,4-dihydro-2H-thiochromen-4-yl)-3-methylbutanamide has been shown to have various biochemical and physiological effects. It has been shown to affect cell membrane composition and function, as well as various signaling pathways. Additionally, N-(3,4-dihydro-2H-thiochromen-4-yl)-3-methylbutanamide has been shown to have anti-inflammatory and anti-tumor properties. Specifically, N-(3,4-dihydro-2H-thiochromen-4-yl)-3-methylbutanamide has been shown to inhibit the production of pro-inflammatory cytokines, as well as the growth of various tumor cell lines.
実験室実験の利点と制限
One advantage of using N-(3,4-dihydro-2H-thiochromen-4-yl)-3-methylbutanamide in lab experiments is its well-established synthesis method and mechanism of action. Additionally, N-(3,4-dihydro-2H-thiochromen-4-yl)-3-methylbutanamide has been shown to have various biochemical and physiological effects, making it a versatile tool for research. However, one limitation of using N-(3,4-dihydro-2H-thiochromen-4-yl)-3-methylbutanamide is its potential for off-target effects, as it can inhibit multiple enzymes and pathways. Additionally, the optimal concentration and duration of N-(3,4-dihydro-2H-thiochromen-4-yl)-3-methylbutanamide treatment may vary depending on the specific experimental conditions.
将来の方向性
There are several future directions for research involving N-(3,4-dihydro-2H-thiochromen-4-yl)-3-methylbutanamide. One area of interest is the potential use of N-(3,4-dihydro-2H-thiochromen-4-yl)-3-methylbutanamide as a therapeutic agent for various diseases, such as cancer and inflammation. Additionally, further studies are needed to elucidate the specific mechanisms by which N-(3,4-dihydro-2H-thiochromen-4-yl)-3-methylbutanamide affects cell membranes and signaling pathways. Finally, the development of more specific inhibitors for PC-PLC, sphingomyelin synthase, and PKC may provide more targeted tools for research and potential therapeutic applications.
合成法
N-(3,4-dihydro-2H-thiochromen-4-yl)-3-methylbutanamide can be synthesized through a multi-step process that involves the reaction of 2-hydroxybenzaldehyde with 2-aminothiophenol to form 3,4-dihydro-2H-thiochromen-4-ol. This intermediate is then reacted with 3-methylbutanoyl chloride to form the final product, N-(3,4-dihydro-2H-thiochromen-4-yl)-3-methylbutanamide. The synthesis method for N-(3,4-dihydro-2H-thiochromen-4-yl)-3-methylbutanamide has been well-established and has been used in various scientific studies.
科学的研究の応用
N-(3,4-dihydro-2H-thiochromen-4-yl)-3-methylbutanamide has been widely used in scientific research as a small molecule inhibitor for various enzymes and pathways. It has been shown to inhibit phosphatidylcholine-specific phospholipase C (PC-PLC), which is involved in the biosynthesis of phosphatidylcholine, a major component of cell membranes. N-(3,4-dihydro-2H-thiochromen-4-yl)-3-methylbutanamide has also been shown to inhibit sphingomyelin synthase, which is involved in the biosynthesis of sphingomyelin, another major component of cell membranes. Additionally, N-(3,4-dihydro-2H-thiochromen-4-yl)-3-methylbutanamide has been shown to inhibit the activity of protein kinase C (PKC), which is involved in various cellular processes such as signal transduction and gene expression.
特性
IUPAC Name |
N-(3,4-dihydro-2H-thiochromen-4-yl)-3-methylbutanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19NOS/c1-10(2)9-14(16)15-12-7-8-17-13-6-4-3-5-11(12)13/h3-6,10,12H,7-9H2,1-2H3,(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PIWDBEBUCXCXOS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(=O)NC1CCSC2=CC=CC=C12 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19NOS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3,4-dihydro-2H-thiochromen-4-yl)-3-methylbutanamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


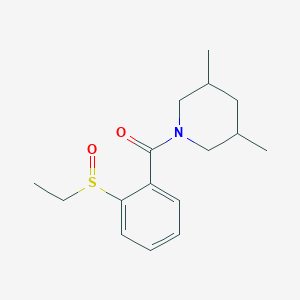




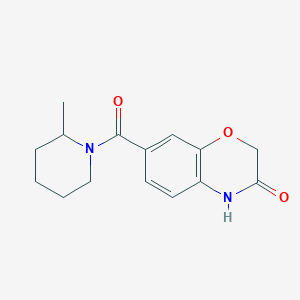
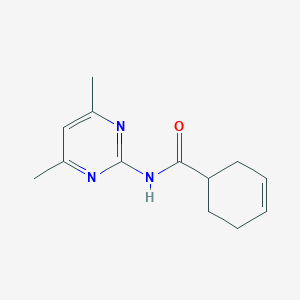
![N-[2-(1H-indol-3-yl)-2-(4-methoxyphenyl)ethyl]oxane-4-carboxamide](/img/structure/B7515208.png)

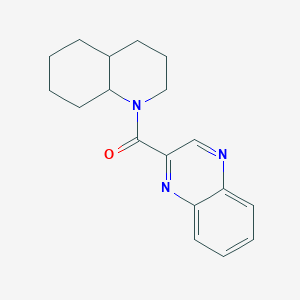

![Cyclopentyl-[4-(cyclopropanecarbonyl)piperazin-1-yl]methanone](/img/structure/B7515242.png)
